

Celestolide: An Emerging Environmental Contaminant of Concern

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Compound of Interest		
Compound Name:	Celestolide	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Celestolide (CAS 13171-00-1), a synthetic polycyclic musk, has been widely used as a fragrance ingredient in a vast array of consumer products, including perfumes, cosmetics, detergents, and air fresheners.[1] Its desirable musky, sweet, and persistent aroma has made it a popular choice in the fragrance industry.[2] However, the widespread use and subsequent release of Celestolide into the environment have led to its emergence as a contaminant of concern. Due to its chemical properties, Celestolide is persistent in the environment and has the potential to bioaccumulate in aquatic organisms, raising concerns about its ecological and potential human health impacts.[1] This technical guide provides a comprehensive overview of Celestolide as an environmental contaminant, focusing on its physicochemical properties, environmental fate and concentrations, ecotoxicological effects, and analytical methodologies for its detection.

Physicochemical Properties of Celestolide

Celestolide, with the IUPAC name 1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethanone, is a solid, almost white crystalline substance.[3] Its molecular formula is C₁₇H₂₄O, and it has a molecular weight of 244.37 g/mol .[3] A key property influencing its environmental behavior is its high lipophilicity, indicated by a log Kow (octanol-water partition coefficient) of 5.7.[3] This suggests a strong tendency to partition from water into fatty tissues of organisms. Its water



solubility is very low, reported as 0.015 mg/L.[3] The combination of high lipophilicity and low water solubility contributes to its persistence and bioaccumulative potential in the environment.

Table 1: Physicochemical Properties of Celestolide

Property	Value	Reference(s)
CAS Number	13171-00-1	[3]
Molecular Formula	C17H24O	[3]
Molecular Weight	244.37 g/mol	[3]
IUPAC Name	1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethanone	[3]
Appearance	Almost white crystals, solid	[3]
Odor	Musky, sweet, animal odor	[3]
Melting Point	78.5 °C	[3]
Boiling Point	304.5 °C at 101.325 kPa	[3]
Water Solubility	0.015 mg/L	[3]
Log Kow	5.7	[3]
Vapor Pressure	0.05 Pa at 21 °C	[3]
Henry's Law Constant	1.78×10^{-2} atm-cu m/mol	[3]

Environmental Fate and Occurrence

The primary pathway for **Celestolide** to enter the environment is through the discharge of treated and untreated wastewater.[1] Due to its widespread use in personal care products, it is consistently present in domestic sewage. Conventional wastewater treatment plants (WWTPs) are often not effective in completely removing **Celestolide**, leading to its release into surface waters.[4]

Once in the aquatic environment, its hydrophobic nature causes it to adsorb to suspended particles and accumulate in sediments.[3] **Celestolide** has been detected in various



environmental compartments, including wastewater influent and effluent, sewage sludge, surface water, and sediment.

Table 2: Environmental Concentrations of Celestolide

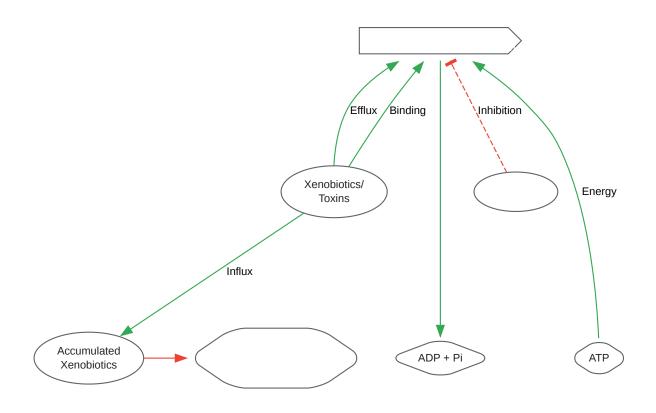
Environmental Matrix	Concentration Range	Location/Study Details	Reference(s)	
Wastewater Influent	<10 - 440 ng/L	UK WWTPs	[3]	
Wastewater Effluent	0.01 - 0.43 μg/L (10 - 430 ng/L) Europe and America		[4]	
90th percentile: 0.17 μg/L (170 ng/L)	Germany	Germany [4]		
Sewage Sludge	0.07 - 1100 μg/kg dry weight	Worldwide		
Surface Water	Estimated: 8.5 μg/L Based on standard exposure modeling		[4]	
Sediment	0.10 ng/g dry weight Lake Ontario, Canada/USA		[3]	
16 - 100 ng/g dry weight	Elbe and Molgora Rivers, Europe	[3]		
<0.03 µg/kg dry weight	Czech Republic streams	[3]	_	

Ecotoxicological Effects and Mechanism of Action

Celestolide has been shown to be toxic to some aquatic organisms.[1] Studies have demonstrated its ability to inhibit the larval development of copepods at low concentrations.[1] A significant concern is its potential to bioaccumulate in aquatic life, with an estimated bioconcentration factor (BCF) of 700, suggesting a high potential for accumulation in organisms from the surrounding water.[3] While no indication of carcinogenicity to humans has been reported, there is evidence that Celestolide can interfere with cellular defense mechanisms.[1]



A proposed mechanism of toxicity involves the inhibition of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1).[1] These transporters are ATP-dependent efflux pumps that play a crucial role in protecting cells by expelling a wide range of xenobiotics and toxins.[5][6] By inhibiting these pumps, **Celestolide** can increase the intracellular concentration of other harmful substances, leading to enhanced toxicity.[1]



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Proposed mechanism of **Celestolide**-induced toxicity via inhibition of multidrug resistance transporters.

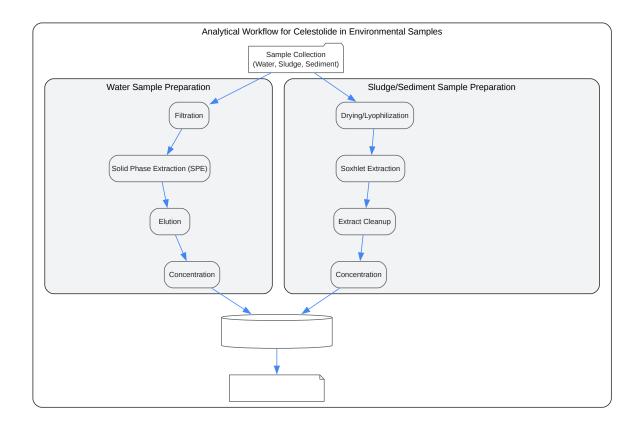
Table 3: Ecotoxicological Data for Celestolide



Test Organism	Endpoint	Value	Exposure Duration	Reference(s)
Acartia tonsa (Copepod)	Inhibition of larval development	Strong inhibition observed	-	[5]
Aquatic Organisms	Bioconcentration Factor (BCF)	Estimated 700	-	[3]

Experimental Protocols

Accurate monitoring of **Celestolide** in the environment is crucial for assessing its distribution and potential risks. The following sections provide detailed methodologies for the analysis of **Celestolide** in water and sludge/sediment samples.





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General workflow for the analysis of **Celestolide** in environmental matrices.

Protocol 1: Determination of Celestolide in Water Samples by Solid-Phase Extraction (SPE) and Gas Chromatography-Mass Spectrometry (GC-MS)

- 1. Scope and Application: This method is suitable for the determination of **Celestolide** in various aqueous matrices, including wastewater influent and effluent, and surface water.
- 2. Materials and Reagents:
- Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
- Methanol, dichloromethane, n-hexane (all HPLC or pesticide residue grade)
- Anhydrous sodium sulfate
- · Celestolide analytical standard
- Internal standard (e.g., deuterated synthetic musk)
- Deionized water
- Glass fiber filters (0.7 μm)
- Nitrogen evaporator
- Gas chromatograph-mass spectrometer (GC-MS)
- 3. Procedure:
- Sample Preparation:
- Collect a 1 L water sample in a pre-cleaned amber glass bottle.
- Filter the sample through a 0.7 µm glass fiber filter to remove suspended solids.
- Spike the filtered sample with a known amount of the internal standard.



- Solid-Phase Extraction:
- Condition the C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.
- Load the water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
- After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
- Dry the cartridge under a gentle stream of nitrogen or by vacuum for at least 30 minutes.
- Elution and Concentration:
- Elute the retained analytes from the cartridge with 2 x 5 mL of a dichloromethane/n-hexane (1:1, v/v) mixture.
- Collect the eluate in a concentration tube.
- Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.
- Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
- GC-MS Analysis:
- GC Conditions (example):
- Column: DB-5ms (30 m x 0.25 mm ID, 0.25 μm film thickness)
- Injector Temperature: 280 °C
- Oven Program: Start at 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 10 min)
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Injection Mode: Splitless
- MS Conditions (example):
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Source Temperature: 230 °C
- Transfer Line Temperature: 280 °C
- Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for Celestolide (e.g., m/z 229, 244).[7]
- 4. Quality Control:



- Analyze a method blank and a spiked matrix sample with each batch of samples.
- Prepare a calibration curve using **Celestolide** standards of known concentrations.

Protocol 2: Extraction of Celestolide from Sludge and Sediment Samples by Soxhlet Extraction

- 1. Scope and Application: This method is suitable for the extraction of **Celestolide** from solid matrices such as sewage sludge and sediment.
- 2. Materials and Reagents:
- Soxhlet extraction apparatus
- Cellulose extraction thimbles
- Anhydrous sodium sulfate (granular)
- Dichloromethane, n-hexane (pesticide residue grade)
- Copper powder (for sulfur removal, if necessary)
- Rotary evaporator
- Nitrogen evaporator
- Gas chromatograph-mass spectrometer (GC-MS)
- 3. Procedure:
- Sample Preparation:
- Homogenize the sludge or sediment sample.
- Freeze-dry or air-dry the sample to a constant weight.
- Grind the dried sample to a fine powder.
- Mix approximately 10 g of the dried sample with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.
- Soxhlet Extraction:



- Place the sample mixture into a cellulose extraction thimble.
- Place the thimble into the Soxhlet extractor.
- Add 200 mL of a dichloromethane/n-hexane (1:1, v/v) mixture to the round-bottom flask.
- Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.[8]
- If elemental sulfur is expected to be present in the sample, add activated copper powder to the round-bottom flask to act as a desulfurizing agent.
- Extract Cleanup and Concentration:
- After extraction, allow the extract to cool.
- Concentrate the extract to approximately 5 mL using a rotary evaporator.
- Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
- GC-MS Analysis:
- Follow the GC-MS conditions as described in Protocol 1.
- 4. Quality Control:
- Analyze a method blank and a spiked matrix sample with each batch of samples.
- The use of a surrogate standard added before extraction is recommended to assess extraction efficiency.

Conclusion and Future Perspectives

Celestolide is an emerging environmental contaminant that warrants continued monitoring and research. Its persistence, bioaccumulative potential, and possible effects on aquatic organisms highlight the need for a better understanding of its long-term ecological impacts. The analytical methods detailed in this guide provide a robust framework for the quantification of **Celestolide** in various environmental compartments. Future research should focus on several key areas:

- Long-term ecotoxicological studies: More comprehensive studies are needed to evaluate the chronic effects of Celestolide on a wider range of aquatic organisms and at different trophic levels.
- Metabolism and degradation studies: Investigating the biotransformation and degradation pathways of Celestolide in different environmental matrices is crucial for understanding its



ultimate fate.

- Development of advanced treatment technologies: Research into more effective wastewater treatment technologies for the removal of **Celestolide** and other persistent organic pollutants is essential to reduce their environmental input.
- Human exposure and risk assessment: Further studies are required to assess the extent of human exposure to Celestolide through various pathways and to evaluate any potential health risks.

By addressing these research gaps, the scientific community can develop a more complete picture of the environmental risks posed by **Celestolide** and inform the development of effective management strategies to mitigate its impact.

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